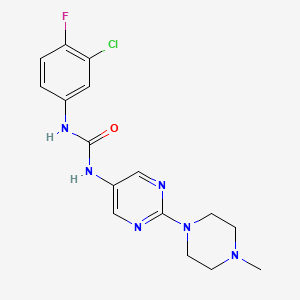![molecular formula C19H18ClN3OS2 B2786354 2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-30-8](/img/structure/B2786354.png)
2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . Unfortunately, the specific molecular structure analysis for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” is not directly available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not directly available in the literature .Wirkmechanismus
Target of Action
It is related toCetirizine , a well-known antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
As a potential antihistamine, this compound may interact with its target by binding to the histamine H1 receptor . This binding can prevent histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms.
Pharmacokinetics
It’s worth noting thatLevocetirizine , an active isomer of Cetirizine, has high bioavailability and high affinity for the H1 receptor , suggesting that similar compounds may have comparable pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CBT-1 in lab experiments is its specificity for the 5-HT2C receptor. This allows researchers to study the effects of blocking this receptor without affecting other receptors. However, one limitation of using CBT-1 is its relatively low potency compared to other compounds that target the 5-HT2C receptor.
Zukünftige Richtungen
There are several future directions for research on CBT-1. One area of interest is the potential use of CBT-1 in the treatment of other psychiatric disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of CBT-1 and its effects on neurotransmitter systems in the brain. Finally, the development of more potent analogs of CBT-1 may lead to the development of more effective anxiolytic drugs.
Synthesemethoden
The synthesis of CBT-1 involves the reaction of 4-chlorobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminobenzothiazole in the presence of piperazine. This reaction sequence results in the formation of CBT-1 as a yellow solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
CBT-1 has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety disorders. Studies have shown that CBT-1 has anxiolytic effects in animal models and may be effective in the treatment of anxiety disorders in humans.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c20-14-5-7-15(8-6-14)25-13-18(24)22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVGAQIIUTXKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2786274.png)

![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)


![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2786289.png)


![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)

